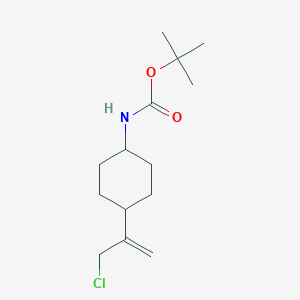

tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate

Description

tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexyl backbone substituted with a 3-chloropropenyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C14H24ClNO2 |

|---|---|

Molecular Weight |

273.80 g/mol |

IUPAC Name |

tert-butyl N-[4-(3-chloroprop-1-en-2-yl)cyclohexyl]carbamate |

InChI |

InChI=1S/C14H24ClNO2/c1-10(9-15)11-5-7-12(8-6-11)16-13(17)18-14(2,3)4/h11-12H,1,5-9H2,2-4H3,(H,16,17) |

InChI Key |

ANQMQMPVUUIABI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 4-(3-chloroprop-1-en-2-yl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that tert-butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate exhibits promising anticancer properties. The compound is investigated for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that derivatives of this compound can lead to enhanced cytotoxicity against various cancer types, including breast and lung cancers.

Mechanism of Action :

The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and survival. For instance, it may interact with proteins involved in the regulation of apoptosis, thereby promoting programmed cell death in malignant cells.

Organic Synthesis

Intermediate in Synthesis :

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Synthetic Pathways :

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halogen atoms in the compound.

- Coupling Reactions : Involving palladium-catalyzed cross-coupling techniques to create carbon-carbon bonds.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cells. The research highlighted the compound's ability to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Synthetic Applications

In another study focusing on synthetic applications, researchers successfully used this compound as a precursor for synthesizing novel pyridine derivatives. The resulting compounds exhibited enhanced biological activity, indicating the utility of this carbamate in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The target compound’s structure is distinguished by its 3-chloropropenyl substituent on the cyclohexyl ring. Key comparisons with similar compounds include:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Bulky substituents (e.g., benzo[b]thiophene in ) increase molecular weight and steric hindrance, likely reducing solubility compared to the target compound .

- The boron-containing analogue () is tailored for cross-coupling reactions, unlike the electrophilic chloropropenyl group in the target compound .

Spectral and Analytical Data

- 13C NMR : reports a carbamate carbonyl peak at δ 154.1 ppm, consistent with Boc groups. Chloropropenyl carbons in the target compound would likely resonate near δ 120–140 ppm (alkene) and δ 45–55 ppm (chlorinated carbon) .

- HRMS : and use HRMS for molecular ion verification, with deviations <0.01%, ensuring structural accuracy .

Biological Activity

tert-Butyl(4-(3-chloroprop-1-en-2-yl)cyclohexyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H22ClN1O2

- Molecular Weight : 273.79 g/mol

- CAS Number : 1210348-34-7

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds of similar structure often exhibit:

- Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.

Biological Activity Overview

The biological activities can be summarized as follows:

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the neuroprotective properties of a structurally similar compound, demonstrating a reduction in cell death induced by amyloid beta (Aβ) in astrocyte cultures. The compound exhibited a moderate protective effect by decreasing TNF-α levels and free radicals, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease (AD) . -

Enzyme Inhibition Studies :

In vitro assays indicated that related compounds can inhibit AChE with IC50 values ranging from 15.4 nM to 0.17 μM, showcasing their potential as therapeutic agents for cognitive disorders . -

Inflammatory Response Modulation :

Another study highlighted the ability of certain carbamates to modulate inflammatory responses by inhibiting cytokine production, which is critical in various inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other carbamate derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.